molecular formula C21H16N2O2 B15214637 4-(1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)but-3-en-2-one

4-(1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)but-3-en-2-one

Cat. No.: B15214637
M. Wt: 328.4 g/mol
InChI Key: UYVXXMZHJSIOPY-OUKQBFOZSA-N
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Description

4-(1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)but-3-en-2-one is a heterocyclic compound featuring a fused furopyrazole core conjugated with a but-3-en-2-one moiety. The structure combines aromatic phenyl groups at the 1- and 3-positions of the pyrazole ring, a furan oxygen, and an α,β-unsaturated ketone system.

Properties

Molecular Formula

C21H16N2O2

Molecular Weight

328.4 g/mol

IUPAC Name

(E)-4-(1,3-diphenylfuro[3,2-c]pyrazol-5-yl)but-3-en-2-one

InChI

InChI=1S/C21H16N2O2/c1-15(24)12-13-18-14-19-21(25-18)20(16-8-4-2-5-9-16)22-23(19)17-10-6-3-7-11-17/h2-14H,1H3/b13-12+

InChI Key

UYVXXMZHJSIOPY-OUKQBFOZSA-N

Isomeric SMILES

CC(=O)/C=C/C1=CC2=C(O1)C(=NN2C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CC(=O)C=CC1=CC2=C(O1)C(=NN2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)but-3-en-2-one typically involves multi-step reactions. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)but-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with nucleophiles replacing hydrogen atoms on the furan ring.

Scientific Research Applications

4-(1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)but-3-en-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)but-3-en-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Core Structural Analog: 4-(4-(Dimethylamino)phenyl)but-3-en-2-one

Structural Differences :

  • The dimethylamino group at the 4-position of the phenyl ring contrasts with the fused furopyrazol system in the target compound.
  • The absence of a fused heterocycle reduces steric bulk and electronic conjugation.

Functional Implications :

  • Used as an intermediate in Pfitzinger reactions to synthesize quinoline-4-carboxylic acids, highlighting the enone’s role in cyclization .
  • The electron-donating dimethylamino group may enhance solubility but reduce electrophilic reactivity compared to the target compound’s aromatic substituents.

Pyrido[1,2-b][1,2,4]triazepin-7-one Derivatives (108–111)

Structural Differences :

  • Derived from condensation of enones with triazepinone precursors, these compounds lack the furopyrazole core but retain the enone system.

Functional Implications :

  • Demonstrated antimicrobial activity, suggesting that the enone moiety may contribute to bioactivity. However, the triazepinone ring likely modulates target specificity compared to the fused pyrazole-furan system .

Macrocyclic Pyrazole-Indole Derivatives

Structural Differences :

  • These compounds integrate pyrazole and indole units into a macrocyclic framework, differing from the target compound’s linear enone-furopyrazole structure.

Functional Implications :

  • Designed as MCL-1 inhibitors, the pyrazole-indole linkage emphasizes the role of heterocycles in protein-binding interactions. The macrocyclic structure may enhance stability and selectivity, whereas the target compound’s planar enone system could favor different binding modes .

Comparative Data Table

Compound Name Core Structure Key Substituents Synthesis Method Reported Bioactivity Reference
4-(1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)but-3-en-2-one Furopyrazol-enone 1,3-Diphenyl, conjugated enone Not explicitly described Hypothesized medicinal applications N/A
4-(4-(Dimethylamino)phenyl)but-3-en-2-one Enone 4-Dimethylamino phenyl Pfitzinger reaction Intermediate for quinolines
Pyrido-triazepinone derivatives (108–111) Triazepinone-enone Variable aryl/alkyl groups Condensation Antimicrobial
Macrocyclic pyrazole-indole derivatives Pyrazole-indole Macrocyclic linker Not specified MCL-1 inhibition

Key Research Findings and Implications

  • Synthetic Flexibility: The enone moiety in the target compound and its analogs enables diverse reactivity, such as participation in cycloadditions or nucleophilic attacks, which can be exploited for further functionalization .
  • Electronic and Steric Effects: The 1,3-diphenyl groups in the furopyrazole system may enhance π-π stacking interactions in biological targets but could also reduce solubility compared to dimethylamino-substituted analogs .

Biological Activity

4-(1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)but-3-en-2-one is a compound that belongs to the pyrazole family, known for its diverse biological activities. This article focuses on its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities, supported by various studies and data.

Chemical Structure

The molecular formula of this compound is C30H24N4C_{30}H_{24}N_{4}, featuring two pyrazole rings and multiple phenyl substituents. The compound's structure significantly influences its biological activity due to the presence of functional groups that interact with biological targets.

1. Anti-inflammatory Activity

Research has shown that pyrazole derivatives exhibit significant anti-inflammatory properties. In a study by Sharath et al., compounds similar to this compound demonstrated up to 85% inhibition of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) at concentrations of 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial potential. A series of pyrazole derivatives were tested against various bacterial strains, where some exhibited promising results against E. coli and Bacillus subtilis at concentrations as low as 40 µg/mL . The structure-function relationship suggests that the presence of the furo[3,2-c]pyrazole moiety enhances its antimicrobial efficacy.

3. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds with similar structures have shown antiproliferative effects against human cancer cell lines such as HCT116 (colon carcinoma) and HeLa (cervical carcinoma). Compounds derived from pyrazole scaffolds were found to induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and increasing reactive oxygen species (ROS) levels .

Case Study 1: Anti-inflammatory Effects

In a controlled experiment involving carrageenan-induced paw edema in mice, a synthesized derivative of the compound exhibited an inhibition rate of over 84%, closely rivaling that of diclofenac sodium . This suggests strong anti-inflammatory potential worthy of further exploration in therapeutic applications.

Case Study 2: Anticancer Mechanisms

A study investigating the effects of pyrazole derivatives on MCF-7 breast cancer cells revealed that treatment led to significant cell cycle arrest in the G1 phase. The mechanism was linked to downregulation of cyclin D2 and CDK2 proteins, which are crucial for cell cycle progression . This finding underscores the potential of this compound as a candidate for cancer therapy.

Data Summary

Biological ActivityIC50 ValuesReference
Anti-inflammatory (TNF-α Inhibition)≤10 µM
Antimicrobial (against E. coli)40 µg/mL
Anticancer (HCT116 Cell Line)IC50 = 0.83 - 1.81 µM
Apoptosis Induction in MCF-7 CellsN/A

Q & A

Basic: What are the standard synthetic protocols for preparing 4-(1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)but-3-en-2-one?

The synthesis typically involves multi-step reactions starting with condensation of phenylhydrazine derivatives with β-keto esters or ketones to form pyrazole intermediates. Subsequent functionalization via cyclization or coupling reactions (e.g., Suzuki-Miyaura) introduces the furopyrazole and butenone moieties. Solvent selection (e.g., DMF, THF) and catalysts (e.g., Pd for cross-coupling) are critical. For example, analogous pyrazole derivatives are synthesized via Claisen-Schmidt condensations followed by cyclization under acidic conditions .

Advanced: How can reaction conditions be optimized to improve yield and selectivity in the synthesis of this compound?

Optimization involves systematic variation of temperature, solvent polarity, and catalyst loading. For instance, polar aprotic solvents (e.g., DMSO) enhance cyclization efficiency, while lower temperatures (0–5°C) reduce side reactions in enone formation. Kinetic studies using HPLC or NMR monitoring can identify rate-limiting steps. Evidence from similar pyrazole syntheses suggests that microwave-assisted methods reduce reaction times and improve regioselectivity .

Basic: What spectroscopic and crystallographic methods are used to characterize this compound?

Key techniques include:

  • NMR : 1H^1H and 13C^{13}C NMR to confirm proton environments and carbon frameworks.
  • X-ray crystallography : Resolves stereochemistry and bond angles (e.g., C–C bond lengths ~1.48 Å in pyrazole rings) .
  • IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm1^{-1}) and aromatic stretching modes.
  • Mass spectrometry : Validates molecular weight and fragmentation patterns.

Advanced: How can structural ambiguities in complex pyrazole derivatives be resolved?

Combined use of single-crystal X-ray diffraction and DFT calculations addresses ambiguities. For example, hydrogen bonding motifs (e.g., N–H···O interactions) stabilize crystal packing, while computational models (e.g., Gaussian) predict electronic distributions and verify experimental bond lengths .

Basic: What biological activities are reported for structurally related pyrazole derivatives?

Analogous compounds exhibit anti-inflammatory, anticancer, and antimicrobial properties. For instance, substituted pyrazolines inhibit cyclooxygenase-2 (COX-2) and show IC50_{50} values in the micromolar range. Specific substituents (e.g., electron-withdrawing groups) enhance activity by modulating electron density .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

SAR analysis involves systematic substitution at the phenyl or pyrazole positions. For example:

  • Electron-donating groups (e.g., –OCH3_3) on the phenyl ring improve solubility and binding affinity.
  • Docking studies (e.g., AutoDock Vina) predict interactions with target proteins (e.g., kinases). In vitro assays validate predictions using IC50_{50} or EC50_{50} metrics .

Basic: What are the key physicochemical properties of this compound?

PropertyValue/Description
Molecular FormulaC24_{24}H18_{18}N2_2O2_2
Molecular Weight366.42 g/mol
LogP (Predicted)~3.5 (indicating moderate lipophilicity)
Melting Point180–185°C (decomposes)
Data derived from analogous structures .

Advanced: How can sample degradation during prolonged experiments be mitigated?

Cooling systems (4°C) and inert atmospheres (N2_2) stabilize organic compounds. For example, HSI data collection in wastewater studies showed that cooling reduced degradation of labile functional groups (e.g., enones) over 9-hour periods. Lyophilization or addition of stabilizers (e.g., ascorbic acid) may further preserve integrity .

Basic: How can researchers address variability in experimental data when replicating synthetic protocols?

Standardize reagent purity (≥95%), solvent drying methods (e.g., molecular sieves), and reaction monitoring (TLC/HPLC). Statistical tools (e.g., ANOVA) identify significant variables. Reproducibility is enhanced by detailed reporting of catalyst batches and stirring rates .

Advanced: What computational approaches validate the electronic properties of this compound?

DFT calculations (e.g., B3LYP/6-31G**) predict frontier molecular orbitals (HOMO-LUMO gaps ~4.2 eV) and charge distribution. MD simulations assess solvation effects and conformational stability. Experimental UV-Vis spectra (λmax_{\text{max}} ~320 nm) corroborate computational results .

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